N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

Catalog No.
S2962160
CAS No.
1105204-33-8
M.F
C19H14N2O3
M. Wt
318.332
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphtham...

CAS Number

1105204-33-8

Product Name

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]naphthalene-1-carboxamide

Molecular Formula

C19H14N2O3

Molecular Weight

318.332

InChI

InChI=1S/C19H14N2O3/c22-19(16-8-3-6-13-5-1-2-7-15(13)16)20-12-14-11-18(24-21-14)17-9-4-10-23-17/h1-11H,12H2,(H,20,22)

InChI Key

LZCBBTYAUUHXPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NOC(=C3)C4=CC=CO4

Solubility

not available
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, also known as FIPI, is a synthetic compound that has drawn attention in the scientific community due to its potential applications in various fields of research and industry. This paper will provide a comprehensive overview of FIPI, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is an acronym for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide. It is a synthetic inhibitor that targets phosphatidylinositol-4-phosphate 5-kinases (PIP5Ks), which are enzymes involved in the regulation of various cellular processes, including cytoskeletal rearrangement, membrane trafficking, and ion channel activity. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide was first developed by scientists at the University of California, San Diego, who designed a screen to identify small molecules that could inhibit PIP5Ks.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide is a white powder that is insoluble in water and organic solvents but can be dissolved in dimethyl sulfoxide (DMSO) or ethanol. Its molecular formula is C22H16N2O3 and its molecular weight is 360.38 g/mol. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has a melting point of 227-230°C and a purity of >98%. Its structure consists of a naphthalene moiety and an isoxazole-furan ring system.
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide involves several steps, including the condensation of 5-amino-3-(furan-2-yl)isoxazole and 1-naphthaldehyde in the presence of acetic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The product is then purified by column chromatography. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide can be characterized by various analytical techniques, including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy.
are required to determine the concentration, purity, and structure of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide. High-performance liquid chromatography (HPLC) is commonly used to quantify the amount of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide in a sample. Nuclear magnetic resonance (NMR) spectroscopy is often used to confirm the identity and structural integrity of synthesized N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide. Mass spectroscopy (MS) can also be used to determine the molecular weight of the compound. Infrared spectroscopy (IR) is used to identify functional groups in the molecule, which can help confirm its identity.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has been shown to inhibit PIP5Ks in various cell types, including neuronal, muscle, and cancer cells. It has also been shown to disrupt actin cytoskeleton dynamics, inhibit cell migration, and reduce cell viability in some cancer cell lines. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has been used in studies to investigate the role of PIP5Ks in various cellular processes, such as insulin secretion, vascular permeability, and cytokinesis.
The toxicity and safety of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide in scientific experiments have been evaluated in several studies. In general, N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has been shown to be well-tolerated in cell-based and animal studies. However, its toxicity and safety in humans have not been fully established, and further studies are needed to determine its pharmacokinetics, biodistribution, and potential side effects.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has potential applications in various fields of research and industry. It can be used as a tool compound to investigate the role of PIP5Ks in cellular processes and as a potential therapeutic agent for diseases in which PIP5Ks are dysregulated, such as cancer and diabetes. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has also been used in studies to investigate the mechanism of action of other drugs that target PIP5Ks.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has been widely used as a tool compound in various studies to investigate the role of PIP5Ks in cellular processes. It has also been used in preclinical studies to evaluate its potential as a therapeutic agent for cancer and other diseases. However, more research is needed to fully understand the mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide and its potential clinical applications.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide has potential implications in various fields of research and industry. It can be used as a tool compound to investigate the role of PIP5Ks in cellular processes and as a potential therapeutic agent for diseases in which PIP5Ks are dysregulated, such as cancer and diabetes. N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide can also be used in drug discovery and development to identify new compounds that target PIP5Ks.
Despite its potential applications, there are several limitations to the use of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide in scientific research and industry. One of the main limitations is its lack of selectivity for specific PIP5K isoforms, which can lead to off-target effects. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
for the use of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide in scientific research and industry include the development of more potent and selective PIP5K inhibitors, the optimization of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide's pharmacokinetic properties to improve its efficacy in vivo, and the evaluation of its safety and toxicity in humans. Additionally, the role of PIP5Ks in various diseases and cellular processes remains to be fully elucidated, providing opportunities for further research.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, or N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the mechanisms of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1-naphthamide and its potential clinical applications, paving the way for new discoveries in the field.

XLogP3

3.2

Dates

Modify: 2023-08-17

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